

### validating SK-J003-1n in vivo efficacy data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | SK-J003-1n |           |  |  |
| Cat. No.:            | B15561560  | Get Quote |  |  |

#### Clarification on SK-J003-1n

It is important to clarify that "**SK-J003-1n**" is not an investigational drug and therefore does not have associated in vivo efficacy data for therapeutic applications. Instead, **SK-J003-1n** is a chemical product, specifically a Josiphos ligand, used in the field of catalysis for chemical synthesis.[1][2][3] Josiphos ligands are a class of chiral diphosphine ligands widely employed in asymmetric catalysis to facilitate the production of specific enantiomers of molecules.[1][2] They are utilized in various metal-catalyzed reactions, including hydrogenations and cross-coupling reactions, for the synthesis of agrochemicals and fine chemicals.[2][4][5]

Given the likely interest in therapeutic efficacy data for a similarly named compound, this guide will focus on the investigational antibody-drug conjugate (ADC) JSKN003.

## Comparative Efficacy of JSKN003 in Oncology

This guide provides a comparative overview of the in vivo efficacy of JSKN003, a novel biparatopic anti-HER2 antibody-drug conjugate, in the treatment of platinum-resistant ovarian cancer (PROC) and HER2-positive breast cancer. JSKN003 is being evaluated in multiple clinical trials and has shown promising antitumor activity.[6][7][8][9][10][11][12][13][14]

# JSKN003 in Platinum-Resistant Ovarian Cancer (PROC)

JSKN003 has demonstrated significant efficacy in heavily pretreated patients with PROC, irrespective of their HER2 expression status.[6][8][11][15]



**Efficacy Data in PROC** 

| Treatment                                           | Patient Population                             | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) |
|-----------------------------------------------------|------------------------------------------------|--------------------------------|----------------------------------------------|
| JSKN003                                             | Platinum-Resistant<br>Ovarian Cancer<br>(n=45) | 64.4%[6][11]                   | 7.1 months[6][11]                            |
| HER2-Expressing PROC                                | 72.2%[6][11]                                   | 9.4 months[6][11]              |                                              |
| HER2 IHC 0 PROC                                     | 52.9%[12]                                      | Not Reported                   | _                                            |
| Standard Chemotherapy (Non- platinum single agents) | Platinum-Resistant<br>Ovarian Cancer           | 10-15%[16][17][18]             | 3-4 months[16][17][18]                       |
| Bevacizumab +<br>Chemotherapy                       | Platinum-Resistant<br>Ovarian Cancer           | 30.9%[19]                      | 6.7 months[17]                               |

# Experimental Protocol: JSKN003 in PROC (Pooled analysis of JSKN003-101 & JSKN003-102 trials)

A pooled analysis of two clinical trials, JSKN003-101 (Phase I, Australia) and JSKN003-102 (Phase I/II, China), evaluated the efficacy of JSKN003 in patients with advanced solid tumors, including a cohort with PROC.[6][11][14][15]

- Study Design: Patients received JSKN003 monotherapy intravenously every 3 weeks (Q3W) at various dose levels (4.2, 5.2, 6.3, 7.3, and 8.4 mg/kg).[6][11]
- Patient Population: Patients with platinum-resistant recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had received prior systemic therapies.[6][11][15]
- Endpoints: The primary endpoints included safety and tolerability. Secondary endpoints included Overall Response Rate (ORR) and Progression-Free Survival (PFS).[20]



Check Availability & Pricing

#### **JSKN003** in HER2-Positive Breast Cancer

JSKN003 has also shown promising results in patients with heavily pretreated HER2-positive advanced breast cancer.[7][9]

Efficacy Data in HER2-Positive Breast Cancer

| Treatment                                           | Patient Population                                                | Overall Response<br>Rate (ORR) | Disease Control<br>Rate (DCR) |
|-----------------------------------------------------|-------------------------------------------------------------------|--------------------------------|-------------------------------|
| JSKN003                                             | Heavily Pretreated, T-<br>DXd Naïve HER2+<br>Breast Cancer (n=56) | 67.9%[9]                       | 94.6%[9]                      |
| At Recommended<br>Phase 2 Dose (6.3<br>mg/kg, n=30) | 73.3%[7]                                                          | 93.3%[7]                       |                               |
| Trastuzumab<br>Emtansine (T-DM1)                    | Previously treated HER2+ Metastatic Breast Cancer                 | 34.5% - 44%[21][22]<br>[23]    | Not Reported                  |
| Trastuzumab Deruxtecan (Enhertu/T-DXd)              | Previously treated<br>HER2+ Metastatic<br>Breast Cancer           | 82.1% - 83%[24][25]            | Not Reported                  |

# Experimental Protocol: JSKN003 in HER2-Positive Breast Cancer (Pooled analysis of JSKN003-101 & JSKN003-102 trials)

Data from the same two clinical trials (JSKN003-101 and JSKN003-102) were pooled to assess the efficacy and safety of JSKN003 in patients with HER2-positive advanced breast cancer.[7] [9]

- Study Design: Patients received JSKN003 monotherapy intravenously Q3W across different dose levels.[7][9]
- Patient Population: Patients with HER2-positive (IHC 3+ or IHC 2+/ISH+) advanced breast cancer who had received prior anti-HER2 therapies.[7][9]



• Endpoints: Key efficacy endpoints were ORR and DCR.[7][9]

A Phase III clinical study (JSKN003-301) is underway to directly compare the efficacy and safety of JSKN003 versus Trastuzumab emtansine (T-DM1) in this patient population.[26]

#### **Mechanism of Action and Signaling Pathway**

JSKN003 is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the HER2 receptor.[13][27] This dual-binding mechanism is thought to promote more efficient receptor internalization.[27][28] Once internalized, the linker is cleaved, releasing a topoisomerase I inhibitor payload, which induces DNA damage and apoptosis in the cancer cell.[13][26][27] JSKN003 is also designed to have a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring tumor cells that may not express HER2.[13][27]



Cell Membrane **HER2** Receptor Binds to two epitopes **Tumor Cell** JSKN003 (ADC) Internalization Lysosome Topoisomerase I Inhibitor Release Payload diffuses to other cells Bystander Killing of Neighboring Cells **DNA Damage** Cell Death (Apoptosis)

HER2 Signaling and JSKN003 Mechanism of Action

Click to download full resolution via product page



JSKN003 binds to HER2, is internalized, and releases a cytotoxic payload, leading to apoptosis.

## **Experimental Workflow for JSKN003 Clinical Trials**

The clinical development of JSKN003 has followed a standard workflow for oncology drugs, beginning with first-in-human dose-escalation studies to establish safety and determine the recommended Phase II dose (RP2D), followed by dose-expansion and later-phase trials to evaluate efficacy in specific patient populations.





Click to download full resolution via product page

Clinical development workflow for JSKN003 from early to late-stage trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Josiphos ligands Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Josiphos ligands Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. onclive.com [onclive.com]
- 8. curetoday.com [curetoday.com]
- 9. ascopubs.org [ascopubs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Anti-HER2 Bispecific ADC JSKN003 Received Approval to Initiate a Phase III Clinical Study for the Treatment of HER2-positive Breast Cancer-Alphamab Oncology [alphamabonc.com]
- 14. Alphamab Oncology Presented the Latest Clinical Data from Two Studies on Anti-HER2 Bispecific ADC JSKN003 at the ESMO Congress 2024 [prnewswire.com]
- 15. biopharmaapac.com [biopharmaapac.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Treatment options for recurrent platinum-resistant ovarian cancer: A systematic review and Bayesian network meta-analysis based on RCTs PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]



- 20. aacrjournals.org [aacrjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. dovepress.com [dovepress.com]
- 23. Trastuzumab emtansine: mechanisms of action and drug resistance PMC [pmc.ncbi.nlm.nih.gov]
- 24. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
- 25. Efficacy data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 26. Anti-HER2 Bispecific ADC JSKN003 Received Approval to Initiate a Phase III Clinical Study for the Treatment of HER2-positive Breast Cancer [prnewswire.com]
- 27. kuickresearch.com [kuickresearch.com]
- 28. JSKN003, A NOVEL BIPARATOPIC ANTI-HER2 ANTIBODY-DRUG CONJUGATE, EXHIBITS POTENT ANTITUMOR EFFICACY PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validating SK-J003-1n in vivo efficacy data].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15561560#validating-sk-j003-1n-in-vivo-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com